1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine
Overview
Description
“1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine” is a chemical compound with the molecular formula C11H12F3N3O2 . It is also known as "1-methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperazine ring attached to a phenyl ring, which is substituted with a nitro group and a trifluoromethyl group .Physical and Chemical Properties Analysis
The compound has a molecular weight of 275.23 . The InChI code is 1S/C11H12F3N3O2 .Safety and Hazards
The compound is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation. Safety measures include avoiding dust formation, not breathing mist, gas or vapors, avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
The primary target of 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine is the serotonergic system . Serotonin is a neurotransmitter that plays a crucial role in mood regulation, sleep, appetite, and other physiological processes.
Mode of Action
This compound acts as a serotonergic releasing agent . It interacts with serotonin receptors, leading to an increase in the release of serotonin in the brain. This results in enhanced serotonergic neurotransmission, which can lead to various physiological effects.
Biochemical Pathways
The compound affects the serotonergic pathways in the brain . By increasing the release of serotonin, it can influence various downstream effects related to mood, sleep, and appetite among others.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the serotonergic system . By increasing serotonin release, it can potentially influence mood, sleep, and appetite.
Biochemical Analysis
Biochemical Properties
1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with serotonergic receptors, influencing the release of serotonin . The nature of these interactions involves binding to the receptor sites, which can modulate the activity of the receptors and influence downstream signaling pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in neurotransmitter release and uptake . Additionally, it can impact cellular metabolism by modulating the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to serotonergic receptors, leading to the release of serotonin . This binding can either inhibit or activate the receptors, depending on the context, and subsequently alter gene expression related to neurotransmitter synthesis and release.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and behavior . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At high doses, toxic or adverse effects may occur, including disruptions in normal cellular processes and potential toxicity to specific organs.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism . Understanding these metabolic pathways is crucial for elucidating the compound’s overall impact on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within specific cellular compartments, affecting its overall efficacy and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact its interactions with biomolecules and its overall biochemical activity.
Properties
IUPAC Name |
1-[4-nitro-2-(trifluoromethyl)phenyl]piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O2/c12-11(13,14)9-7-8(17(18)19)1-2-10(9)16-5-3-15-4-6-16/h1-2,7,15H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGDPTUNJDHJFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377939 | |
Record name | 1-[4-nitro-2-(trifluoromethyl)phenyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
381242-61-1 | |
Record name | 1-[4-nitro-2-(trifluoromethyl)phenyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 381242-61-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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